(R)-Tert-butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
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Overview
Description
®-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate is a chiral compound that plays a significant role in organic synthesis. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a tert-butyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxybutanoate moiety, making it a versatile building block in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate typically involves the protection of amino acids and subsequent functional group transformations. One common method starts with the N-Boc protection of an amino acid, followed by esterification and reduction steps. For example, N-Boc-protected 3-aminolactams can be converted into imido esters by O-alkylation and then hydrogenated to amines under mild conditions (5 bar H2, room temperature) using a standard hydrogenation catalyst like 5% Pt/C .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester group produces an alcohol.
Scientific Research Applications
®-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the preparation of peptide analogs and other biologically active molecules.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways and interactions, making it a valuable intermediate in drug synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
®-3-(tert-Butoxycarbonylamino)piperidine: Another Boc-protected amino compound used in organic synthesis.
®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid: A similar compound with a trifluorophenyl group, used in the synthesis of sitagliptin phosphate.
Uniqueness
®-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research and development.
Properties
IUPAC Name |
tert-butyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLKHZZDXASXLR-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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